N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide and related compounds involves complex organic reactions. One approach includes the condensation of N,N-dimethyl-3-oxobutanamide with aromatic aldehydes and piperidine, leading to various cyclic amide derivatives (Gein et al., 2009). This process indicates the versatility in synthesizing piperidine and piperazine-containing compounds, offering a pathway to elaborate this specific compound.
Molecular Structure Analysis
The molecular structure of compounds related to N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide has been elucidated through X-ray crystallography and other analytical techniques. For instance, the structure of dihydropyrimidinone derivatives containing piperazine/morpholine moiety was confirmed through single crystal X-ray crystallography, showcasing the detailed molecular arrangement (Bhat et al., 2018). These analyses are crucial for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
The chemical reactions involving piperidine and piperazine derivatives often result in compounds with varied biological activities. The synthesis of derivatives like N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide showcases the reactivity of these moieties and their potential for creating pharmacologically active compounds (Gawell, 2003). The specific reactions and properties of N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide would depend on its functional groups and molecular structure.
Physical Properties Analysis
The physical properties of compounds similar to N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide, such as solubility, melting point, and crystalline structure, are determined through experimental characterization. For example, the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed insights into its solubility and crystalline properties, which are essential for understanding its chemical behavior and stability (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of compounds structurally related to N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide has been extensively conducted. For instance, studies have focused on identifying the metabolic pathways and the disposition of related compounds in humans, which are crucial for understanding their pharmacological and toxicological profiles. One study investigated the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identifying significant metabolites in human urine and highlighting the metabolic pathways involved (Balani et al., 1995). Another study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, detailed its elimination and metabolite characterization in humans, providing insights into its pharmacokinetic properties (Renzulli et al., 2011).
Neuropharmacology
Compounds structurally similar to N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide have been used in neuropharmacological research, particularly in studies involving positron emission tomography (PET) to investigate brain receptors. For example, the delineation of 5-HT1A receptors in the human brain using PET and [carbonyl-11 C]WAY-100635 has provided valuable data on receptor distribution and function, contributing to the understanding of various neurological and psychiatric conditions (Pike et al., 1996).
Drug Metabolism
Understanding the metabolism of therapeutic agents is crucial for drug development and safety. Studies have characterized the radioactive metabolites of various compounds, shedding light on their biotransformation and the potential implications for drug efficacy and toxicity. For instance, research on the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans, has identified unusual metabolites and elucidated their formation pathways, contributing to the optimization of dosing strategies and the minimization of adverse effects (Liu et al., 2017).
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[4-(4-methylphenyl)-3-oxopiperazine-1-carbonyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-15-4-6-17(7-5-15)24-13-12-23(14-18(24)25)19(26)16-8-10-22(11-9-16)20(27)21(2)3/h4-7,16H,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQWHSDZSGUESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3CCN(CC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.